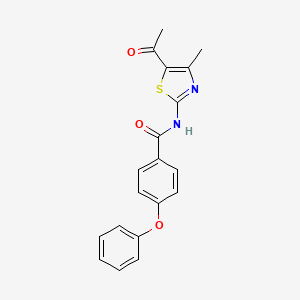

N-(2-氰基苯基)-5,6-二氢-1,4-二噁杂环-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-Cyanophenyl)formamide” and “N-(2-Cyanophenyl)picolinamide” are compounds that have structures similar to the one you’re interested in . They are used as research chemicals .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, “N-(2-Cyanophenyl)formamide” can be synthesized from 2-aminobenzonitrile using acetic anhydride . Another method involves the reaction of 2-cyanophenylisothiocyanate with sulfuryl chloride or gaseous chlorine in an inert solvent .

Molecular Structure Analysis

The molecular structure of “N-(2-Cyanophenyl)formamide” is C8H6N2O with an average mass of 146.146 Da . The molecular structure of “N-(2-Cyanophenyl)picolinamide” is C13H9N3O with a molecular weight of 223.23 .

Chemical Reactions Analysis

The chemical reactivity of N-cyanoacetamides, which are similar to the compound you’re interested in, has been studied. They can form biologically active novel heterocyclic moieties .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Cyanophenyl)picolinamide” include a boiling point of 335.5±22.0 °C (Predicted), a density of 1.28±0.1 g/cm3 (Predicted), and a pKa of 10.81±0.70 (Predicted) .

科学研究应用

杂环合成

杂环合成的研究,例如 3-氨基-4-氰基-N-苯基氨基噻吩-2-甲酰胺衍生物的制备,展示了创造新型抗生素和抗菌药物的潜力。这些化合物被合成并评估了它们对革兰氏阳性和革兰氏阴性细菌的生物活性,突出了它们在药物发现和开发中的效用 (Ahmed, 2007)。

电致变色材料

基于 N,N,N',N'-四苯基-对苯二胺衍生物的新型阳极电致变色芳族聚酰胺的开发展示了类似化合物在材料科学中的应用。这些聚合物表现出可逆的氧化还原偶联,可以用作电致变色材料,在智能窗户、显示器和其他电子设备中具有潜在用途 (Chang & Liou, 2008)。

抗癌剂

功能化的氨基酸衍生物已被合成并评估了它们对人癌细胞系的体外细胞毒性,为设计新的抗癌剂提供了一条途径。一些化合物在卵巢癌和口腔癌中表现出有希望的细胞毒性,表明此类结构在治疗应用中的相关性 (Kumar et al., 2009)。

药物设计中的绿色化学

通过环保方法合成对乙酰氨基酚类似物作为潜在的镇痛和解热剂,突出了相关化合物在绿色化学和药物设计中的应用。这种方法不仅针对新药的开发,还强调了可持续的合成方法 (Reddy et al., 2014)。

有机合成中的亲电胺化

3-芳基-N-甲酰胺基氧化氮的制备和使用用于碳负离子的亲电胺化展示了先进的有机合成技术。这种方法促进了各种底物的胺化,包括酮、酯和酰胺,证明了类似化合物在合成化学中的多功能性和实用性 (Armstrong et al., 2000)。

作用机制

While the specific mechanism of action for “N-(2-cyanophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is not available, similar compounds like “N-(2-Cyanophenyl)formamide” have been studied. For instance, the reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with various primary alkylamines gave 3-alkylquinazolin-4(3H)-ones via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism .

安全和危害

属性

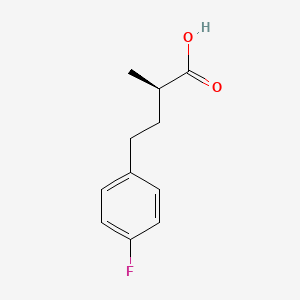

IUPAC Name |

N-(2-cyanophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-7-9-3-1-2-4-10(9)14-12(15)11-8-16-5-6-17-11/h1-4,8H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZDIUTVISULTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-chlorobenzo[d]thiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2722031.png)

![1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2722032.png)

![(3-Methylphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2722033.png)

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2722035.png)

![7-Chloro-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2722039.png)

![Lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate](/img/structure/B2722045.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2722046.png)

![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2722047.png)